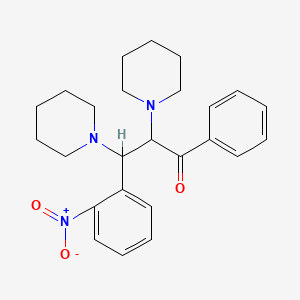
3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one is a complex organic compound that features a nitrophenyl group, a phenyl group, and two piperidinyl groups attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to produce nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Friedel-Crafts Acylation: Nitrobenzene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-nitroacetophenone.
Formation of the Propanone Backbone: The 2-nitroacetophenone is then reacted with piperidine in the presence of a base such as sodium hydride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The phenyl group can be oxidized to form phenolic derivatives using oxidizing agents such as potassium permanganate.
Substitution: The piperidinyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 3-(2-Aminophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one.
Oxidation: Phenolic derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperidinyl groups.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of nitrophenyl and piperidinyl groups with biological macromolecules.
作用機序
The mechanism of action of 3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, for example, the compound may interact with neurotransmitter receptors or enzymes in the brain, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl groups can enhance binding affinity to target proteins.
類似化合物との比較
Similar Compounds
3-(2-Nitrophenyl)-1-phenylpropan-1-one: Lacks the piperidinyl groups, which may reduce its binding affinity in biological applications.
3-(2-Aminophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one: The amino group can alter the compound’s reactivity and interaction with biological targets.
1-Phenyl-2,3-di(piperidin-1-yl)propan-1-one: Lacks the nitrophenyl group, which may affect its electronic properties and reactivity.
Uniqueness
3-(2-Nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one is unique due to the combination of the nitrophenyl and piperidinyl groups, which confer distinct electronic, steric, and binding properties. This makes it a versatile compound for various scientific and industrial applications.
特性
CAS番号 |
5443-69-6 |
|---|---|
分子式 |
C25H31N3O3 |
分子量 |
421.5 g/mol |
IUPAC名 |
3-(2-nitrophenyl)-1-phenyl-2,3-di(piperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C25H31N3O3/c29-25(20-12-4-1-5-13-20)24(27-18-10-3-11-19-27)23(26-16-8-2-9-17-26)21-14-6-7-15-22(21)28(30)31/h1,4-7,12-15,23-24H,2-3,8-11,16-19H2 |
InChIキー |
KCEDGJCNSXBJOR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(C2=CC=CC=C2[N+](=O)[O-])C(C(=O)C3=CC=CC=C3)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)


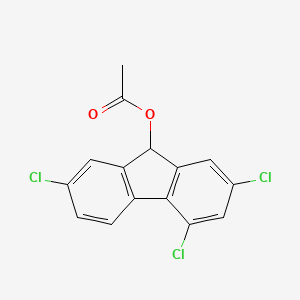
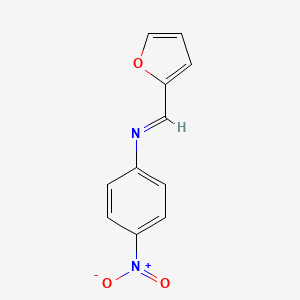
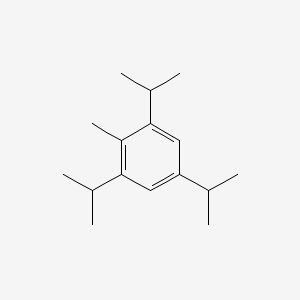

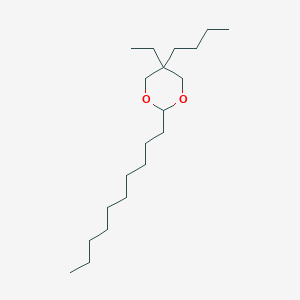

![[1-(2-Butoxycarbonyloxyethylamino)-1-oxopropan-2-yl] butyl carbonate](/img/structure/B14726395.png)
![Butyl 4-[3-(diethylamino)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B14726398.png)
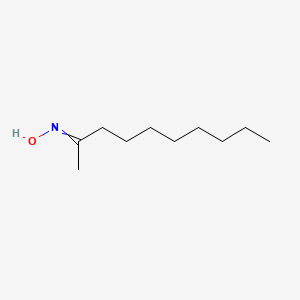

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B14726411.png)
